![molecular formula C27H27ClN4O4S B2569740 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide CAS No. 443349-45-9](/img/structure/B2569740.png)
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H27ClN4O4S and its molecular weight is 539.05. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methods and Characterization :
- A study by Zaki, Radwan, and El-Dean (2017) developed a synthetic method for related compounds, emphasizing the importance of such methodologies in investigating the pharmacological activities of these molecules. They provided a comprehensive spectral characterization, including melting point, TLC, FT IR, 1H NMR spectroscopy, as well as 13C NMR and mass spectroscopy for most of the synthesized compounds (Zaki, Radwan, & El-Dean, 2017).
Potential as Tyrosinase Inhibitors :
- Dige et al. (2019) synthesized new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives and found them to be potent inhibitors of the tyrosinase enzyme. This suggests potential applications in treating hyperpigmentation disorders (Dige et al., 2019).
Anti-inflammatory and Antibacterial Properties :
- Alam et al. (2011) investigated compounds with a similar structure for their anti-inflammatory and antibacterial activities. They found that some compounds showed significant activity against both Staphylococcus aureus and Escherichia coli, suggesting potential for medical application in treating infections and inflammation (Alam et al., 2011).
Catalytic Reactions and Compound Formation :
- Yasaei et al. (2019) described a palladium-catalyzed reaction involving related compounds, demonstrating the potential for these compounds in complex organic synthesis and pharmaceutical applications (Yasaei et al., 2019).
Tautomerism and Spectroscopy :
- Mondelli and Merlini (1966) studied the NMR and UV spectra of similar compounds, providing insights into the tautomeric equilibria and the relationships between NMR parameters and tautomeric structures (Mondelli & Merlini, 1966).
Pharmacological Activities :
- Wilhelm et al. (2014) synthesized and evaluated 7-chloroquinoline-1,2,3-triazoyl carboxamides, revealing their potential as anticonvulsant, antinociceptive, and anti-inflammatory agents (Wilhelm et al., 2014).
Quinazoline Ring Hydrolysis :
- Shemchuk et al. (2010) researched the hydrolytic opening of the quinazoline ring in derivatives of similar compounds, which is significant for understanding the stability and reactivity of these molecules (Shemchuk et al., 2010).
Propiedades
IUPAC Name |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O4S/c1-2-3-6-13-32-26(35)20-12-11-18(25(34)29-16-19-8-7-14-36-19)15-23(20)31-27(32)37-17-24(33)30-22-10-5-4-9-21(22)28/h4-5,7-12,14-15H,2-3,6,13,16-17H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNIKQCVYOUCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2569657.png)
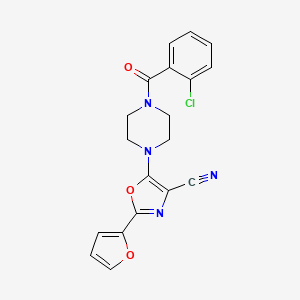
![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide](/img/structure/B2569661.png)
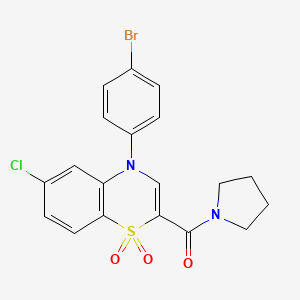
![4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2569663.png)
![2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569669.png)
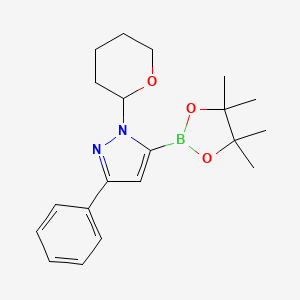


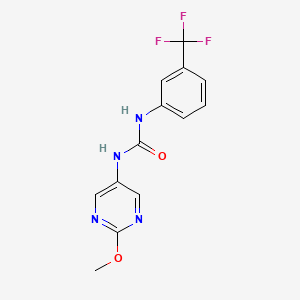
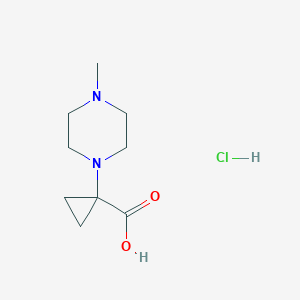
![(3,6-Dichloropyridin-2-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B2569677.png)

